Ethyl 2-(3-aminophenyl)acetate Ethyl 2-(3-aminophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 52273-79-7
VCID: VC2363544
InChI: InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3
SMILES: CCOC(=O)CC1=CC(=CC=C1)N
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

Ethyl 2-(3-aminophenyl)acetate

CAS No.: 52273-79-7

Cat. No.: VC2363544

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-aminophenyl)acetate - 52273-79-7

Specification

CAS No. 52273-79-7
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name ethyl 2-(3-aminophenyl)acetate
Standard InChI InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3
Standard InChI Key JEVUURMJLRJOSG-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CC(=CC=C1)N
Canonical SMILES CCOC(=O)CC1=CC(=CC=C1)N

Introduction

Chemical Structure and Properties

Ethyl 2-(3-aminophenyl)acetate is characterized by its specific molecular structure, which consists of a phenyl ring with an amino (-NH2) group at the meta (3) position and an ethyl acetate (-CH2COOC2H5) functional group. This compound is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the third position and an ethyl ester group at the second position.

Physical Properties

The compound exists as a liquid or crystalline solid under standard conditions with the following properties:

PropertyValue
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
CAS Number52273-79-7
AppearanceLiquid or crystalline solid
Structural FeaturesMeta-aminophenyl group, ethyl ester moiety

Chemical Reactivity

The chemical reactivity of ethyl 2-(3-aminophenyl)acetate is primarily determined by its two main functional groups:

  • The amino group (-NH2) acts as a nucleophile and can participate in various reactions including acylation, alkylation, and diazotization

  • The ester group can undergo hydrolysis, transesterification, and reduction reactions

  • The aromatic ring can participate in electrophilic aromatic substitution reactions, with the amino group serving as an activating and ortho/para-directing substituent

Synthesis Methods

Catalytic Hydrogenation

One of the most common and efficient methods for synthesizing ethyl 2-(3-aminophenyl)acetate is through the catalytic hydrogenation of its nitro precursor. The reaction typically employs palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere in a suitable solvent such as methanol.

The reaction conditions and outcomes are summarized in the following table:

MethodCatalyst/ReagentSolventTemperatureYield (%)
Catalytic HydrogenationPd/C, H2Methanol25–50°C85–92
Iron-Acid ReductionFe powder, HClEthyl acetate/water~80°C (reflux)78–84

Alternative Synthetic Routes

Another approach involves the esterification of 3-aminophenylacetic acid with ethanol in the presence of a strong acid catalyst. This reaction is typically conducted under reflux conditions for several hours to achieve optimal conversion.

Additionally, industrial preparation methods often involve multi-step processes. A related synthesis pathway for 3-aminophenylacetic acid (a precursor to the ester) has been patented, which starts from p-nitrophenylacetonitrile and proceeds through reduction, acetylation, nitration, hydrolysis, and several other transformations .

Chemical Reactions

Ester Functionalization

The ethyl ester group in ethyl 2-(3-aminophenyl)acetate can undergo various transformations under different reaction conditions:

Reaction TypeConditionsKey ProductEfficiency
Alkaline HydrolysisNaOH, H2O/EtOH, 70°C2-(3-Aminophenyl)acetic acid>90%
Enzymatic TransesterificationNovozyme 435, tolueneModified esters80–88%

Amino Group Reactions

The amino functional group serves as a valuable handle for further chemical modifications, allowing for the creation of more complex molecular architectures through:

  • Formation of amides via acylation reactions

  • Generation of diazonium salts for aromatic substitution chemistry

  • Reductive amination to introduce secondary or tertiary amine functionality

  • Nucleophilic addition reactions with electrophilic species

Biological Activities

Antimicrobial Properties

Research indicates that compounds structurally similar to ethyl 2-(3-aminophenyl)acetate exhibit notable antimicrobial properties. The related compound 2-(3-aminophenyl)ethyl acetate has been tested against various bacterial strains, showing potential in inhibiting the growth of pathogenic bacteria.

The antimicrobial activity is attributed to the compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The amino group can form hydrogen bonds with active sites in enzymes or receptors, while the ester group may enhance lipophilicity, facilitating membrane permeability.

Research Applications

Synthetic Intermediary

Ethyl 2-(3-aminophenyl)acetate serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its dual functionality makes it particularly versatile in constructing more complex molecular architectures.

Structure-Activity Relationship Studies

In medicinal chemistry, ethyl 2-(3-aminophenyl)acetate can serve as a scaffold for structure-activity relationship (SAR) studies. Systematic modifications of the molecule can provide insights into how structural features influence biological activity, guiding the design of more potent or selective compounds.

Industrial Applications

The compound finds applications in various industrial processes, including:

  • Production of specialty chemicals

  • Synthesis of dyes and pigments

  • Preparation of polymer additives

  • Development of advanced materials with specific properties

Comparative Analysis

Structural Analogs

Comparing ethyl 2-(3-aminophenyl)acetate with structurally related compounds provides insights into structure-property relationships:

CompoundStructural DifferenceComparative Properties
Ethyl 2-(4-aminophenyl)acetateAmino group at para positionDifferent electronic distribution and reactivity pattern
Methyl 2-(3-aminophenyl)acetateMethyl ester instead of ethylAltered physical properties and hydrolysis rate
3-Aminophenylacetic acidFree acid rather than esterHigher polarity, different solubility profile
Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetateMore complex amine structure with bromo substituentDifferent reactivity profile and potential biological activities

Structure-Property Relationships

The position of the amino group on the aromatic ring significantly influences the chemical and biological properties of the compound. The meta-substitution pattern in ethyl 2-(3-aminophenyl)acetate results in distinct electronic effects compared to ortho or para substitution, affecting:

  • Reactivity in electrophilic aromatic substitution reactions

  • Hydrogen bonding capabilities

  • Interaction with biological targets

  • Conformational preferences of the molecule

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